molecular formula C8H6N6 B111611 Tetrazolo[1,5-a]quinoxalin-4-amine CAS No. 61148-29-6

Tetrazolo[1,5-a]quinoxalin-4-amine

Cat. No.: B111611
CAS No.: 61148-29-6
M. Wt: 186.17 g/mol
InChI Key: JHENZOJHAIBHFZ-UHFFFAOYSA-N
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Description

Tetrazolo[1,5-a]quinoxalin-4-amine is a heterocyclic compound that belongs to the class of tetrazoloquinoxalines It is characterized by a fused ring system consisting of a tetrazole ring and a quinoxaline ring

Mechanism of Action

Mode of Action

It has been suggested that it may interact with various biochemical pathways

Biochemical Pathways

Tetrazolo[1,5-a]quinoxalin-4-amine may be involved in various biochemical pathways. For instance, it has been used in the synthesis of triazoloquinoxalines and imidazoloquinoxalines . These compounds have been found to have diverse bioactivities, suggesting that this compound may affect multiple biochemical pathways .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a melting point of 288-289°c . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Derivatives of the compound have shown promising activity against various cancer cell lines . This suggests that this compound may have potential therapeutic effects.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, given its specific melting point . Additionally, the compound’s interaction with other substances in its environment could potentially influence its action.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrazolo[1,5-a]quinoxalin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of nitro-substituted triazoles followed by spontaneous cyclization. For instance, the reduction of nitro group in triazoles using hydrogen gas generated through electrolysis of water with palladium on alumina as a catalyst .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and eco-friendly catalysts are often employed to ensure sustainable and efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: Tetrazolo[1,5-a]quinoxalin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Biological Activity

Tetrazolo[1,5-a]quinoxalin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a unique fused ring system comprising a tetrazole and a quinoxaline moiety. This structural configuration contributes to its distinct chemical reactivity and biological activity. The compound is characterized by the following properties:

  • Molecular Formula : C_7H_6N_6
  • Melting Point : 288-289 °C
  • Solubility : Soluble in common organic solvents

This compound exhibits its biological effects through various mechanisms:

  • Biochemical Pathways : It interacts with multiple biochemical pathways, influencing cellular processes such as apoptosis and cell cycle regulation.
  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various pathogens, making it a candidate for drug development.
  • Antiviral Properties : Research indicates potential antiviral effects, further broadening its therapeutic applications.

Antimicrobial Activity

Numerous studies have reported the antimicrobial efficacy of this compound derivatives against both bacterial and fungal strains. A summary of findings is presented in Table 1.

Compound DerivativeBacterial Strains TestedZone of Inhibition (mm)Fungal Strains TestedZone of Inhibition (mm)
4gStaphylococcus aureus14Candida albicans12
4hEscherichia coli15Aspergillus niger11
4nPseudomonas aeruginosa13--
4f--Candida albicans15

These results highlight the potential of this compound derivatives as effective antimicrobial agents.

Anticancer Activity

Research has also focused on the anticancer potential of this compound. Derivatives have shown promising activity against various cancer cell lines by inducing apoptosis and inhibiting proliferation. For instance, one study reported that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines .

Case Studies

  • Synthesis and Evaluation of Antimicrobial Activity : A study synthesized several N-(substituted phenyl-1H-tetrazol-1-yl)-7-substituted tetrazolo[1,5-a]quinoxalin-4-amines and evaluated their antimicrobial activity. Compounds with electron-withdrawing groups showed enhanced activity against both Gram-positive and Gram-negative bacteria .
  • Mechanistic Insights into Anticancer Effects : Another investigation explored the mechanism by which tetrazolo[1,5-a]quinoxalin-4-amines induce apoptosis in cancer cells. The study found that these compounds activate caspase pathways, leading to programmed cell death .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Key parameters include:

  • Absorption : Rapidly absorbed when administered orally.
  • Distribution : Widely distributed in tissues; crosses the blood-brain barrier.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted via urine; renal clearance is significant.

Properties

IUPAC Name

tetrazolo[1,5-a]quinoxalin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N6/c9-7-8-11-12-13-14(8)6-4-2-1-3-5(6)10-7/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHENZOJHAIBHFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=NN23)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368415
Record name 1,2,3,5,9b-Pentaaza-cyclopenta[a]naphthalen-4-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61148-29-6
Record name 1,2,3,5,9b-Pentaaza-cyclopenta[a]naphthalen-4-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the structural variations introduced in the synthesized tetrazolo[1,5-a]quinoxalin-4-amine derivatives?

A1: The research focused on synthesizing a series of N-(substituted phenyl-1H-tetrazol-1-yl)-7-substituted this compound derivatives by introducing various substituents on the phenyl and tetrazolo[1,5-a]quinoxaline rings. This approach aimed to investigate the Structure-Activity Relationship (SAR) and understand how these modifications impact the antimicrobial activity of the compounds. By analyzing the antimicrobial activity of derivatives with different substituents, researchers can identify structural features crucial for potent activity against specific microbial strains [].

Q2: What were the key findings regarding the antimicrobial activity of the synthesized compounds?

A2: The in vitro antimicrobial screening revealed promising results. Notably, compounds 4g, 4h, 4q, and 4n exhibited significant activity against Gram-positive bacteria (S. aureus) and Gram-negative bacteria (E. coli). Additionally, compounds 4g, 4h, 4r, and 4l displayed moderate activity against fungal strains (C. albicans and A. niger) []. These findings highlight the potential of this class of compounds as lead structures for developing novel antimicrobial agents.

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